tert-Butyl 2-bromo-5-methylbenzylcarbamate
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Overview
Description
tert-Butyl 2-bromo-5-methylbenzylcarbamate is an organic compound with the molecular formula C12H18BrNO2. It is a derivative of benzylcarbamate, where the benzyl group is substituted with a bromine atom at the 2-position and a methyl group at the 5-position. The tert-butyl group is attached to the carbamate nitrogen. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-bromo-5-methylbenzylcarbamate can be synthesized through a multi-step process involving the bromination of 5-methylbenzyl alcohol, followed by carbamate formation. The general synthetic route involves:
Bromination: 5-methylbenzyl alcohol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position.
Carbamate Formation: The resulting 2-bromo-5-methylbenzyl alcohol is then reacted with tert-butyl isocyanate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-bromo-5-methylbenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of corresponding benzyl carbamates with oxidized functional groups.
Reduction: Formation of reduced benzylcarbamates.
Hydrolysis: Formation of 2-bromo-5-methylbenzylamine and tert-butanol.
Scientific Research Applications
tert-Butyl 2-bromo-5-methylbenzylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-5-methylbenzylcarbamate involves its interaction with specific molecular targets. The bromine atom and carbamate group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of various derivatives. The carbamate group can be hydrolyzed to release the corresponding amine, which can interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-bromo-4-methylbenzylcarbamate: Similar structure but with the methyl group at the 4-position.
tert-Butyl 2-chloro-5-methylbenzylcarbamate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 2-bromo-5-ethylbenzylcarbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
tert-Butyl 2-bromo-5-methylbenzylcarbamate is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and potential applications. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s stability and reactivity compared to its analogs.
Biological Activity
tert-Butyl 2-bromo-5-methylbenzylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
- Molecular Formula : C12H16BrN2O2
- Molecular Weight : 303.17 g/mol
Synthesis
The synthesis of this compound typically involves:
- Bromination of 5-methylbenzyl alcohol : This step introduces the bromine atom at the 2-position.
- Formation of Carbamate : The resulting brominated alcohol is reacted with tert-butyl isocyanate to form the final product.
This multi-step process can be optimized for yield and purity in industrial settings using advanced techniques like continuous flow reactors and chromatography .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that regulate cell growth and apoptosis.
The biological activity of this compound can be attributed to its structural features:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, which may lead to the formation of more active derivatives.
- Hydrolysis of Carbamate Group : In vivo, the carbamate group can be hydrolyzed to release an active amine, enhancing its interaction with biological targets .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various carbamates, including this compound. The results showed that this compound exhibited notable activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |
Study on Anticancer Activity
In another investigation focusing on cancer cell lines, this compound was found to induce apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to measure cell viability and apoptosis markers.
Treatment | Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 100 | 5 |
This compound (50 µM) | 65 | 30 |
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-5-6-11(14)10(7-9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCQJHKCMGXZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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